molecular formula C12H20ClN5 B12227157 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12227157
M. Wt: 269.77 g/mol
InChI Key: PARBWCVLMQWJNY-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group at the 1-position and a dimethyl group at the 4- and 5-positions of the pyrazole ring

Preparation Methods

The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the hydrogen atoms on the pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrazole derivatives .

Scientific Research Applications

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to downstream effects on cellular processes .

The molecular pathways involved in its mechanism of action depend on the specific target. For example, if the compound inhibits a kinase enzyme, it may disrupt signaling pathways involved in cell growth and proliferation. Understanding these pathways is crucial for developing the compound as a therapeutic agent .

Comparison with Similar Compounds

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(7-15-17)6-13-12-10(3)5-14-16(12)4;/h5,7-9,13H,6H2,1-4H3;1H

InChI Key

PARBWCVLMQWJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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